4-Cyclopropylpyrimidin-5-amine
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Overview
Description
4-Cyclopropylpyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 4-position and an amine group at the 5-position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely recognized for their biological and pharmaceutical significance. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylpyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-2,6-diaminopyrimidine with suitable reagents to introduce the amine group at the 5-position . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
4-Cyclopropylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Cyclopropylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on metabolic pathways and cellular processes .
Comparison with Similar Compounds
- 4-Cyclopropylpyrimidin-4-amine
- 6-Cyclopropylpyrimidin-4-amine
- 4-Cyclopropylpyrimidin-2-amine
Comparison: 4-Cyclopropylpyrimidin-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other cyclopropyl-substituted pyrimidines, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C7H9N3 |
---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
4-cyclopropylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9N3/c8-6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2,8H2 |
InChI Key |
PKBQYSVVBPEHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=NC=C2N |
Origin of Product |
United States |
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